Tfmb-(R)-2-HG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFMB-R-2-HG involves the esterification of ®-2-hydroxyglutarate with [3-(trifluoromethyl)phenyl]methanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for TFMB-R-2-HG are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
TFMB-R-2-HG primarily undergoes substitution reactions due to the presence of the ester functional group. It can also participate in hydrolysis reactions under acidic or basic conditions to yield ®-2-hydroxyglutarate and [3-(trifluoromethyl)phenyl]methanol .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis Reactions: Can be carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions.
Major Products
Substitution Reactions: Yield substituted esters depending on the nucleophile used.
Hydrolysis Reactions: Produce ®-2-hydroxyglutarate and [3-(trifluoromethyl)phenyl]methanol.
Scientific Research Applications
TFMB-R-2-HG has several applications in scientific research:
Cancer Research: Used to study the role of ®-2-hydroxyglutarate in leukemogenesis and its effects on cellular differentiation
Metabolism Studies: Investigates the competitive inhibition of alpha-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases.
Drug Development: Serves as a model compound for developing inhibitors targeting metabolic pathways involved in cancer.
Mechanism of Action
TFMB-R-2-HG exerts its effects by competitively inhibiting alpha-ketoglutarate-dependent dioxygenases. This inhibition affects various molecular targets, including lysine demethylases and DNA hydroxylases, leading to alterations in gene expression and cellular differentiation. The compound’s role in leukemogenesis is particularly significant, as it impairs the differentiation of hematopoietic cells in response to estrogen withdrawal .
Comparison with Similar Compounds
Similar Compounds
TFMB-S-2-HG: The (S)-enantiomer of TFMB-R-2-HG, which does not promote leukemogenesis.
Alpha-Ketoglutarate: Structurally similar but does not exhibit the same inhibitory effects on dioxygenases.
Uniqueness
TFMB-R-2-HG is unique due to its specific inhibition of alpha-ketoglutarate-dependent dioxygenases and its role in promoting leukemogenesis. Unlike its (S)-enantiomer, TFMB-R-2-HG significantly impacts cellular differentiation and gene expression, making it a valuable tool in cancer research .
Biological Activity
Tfmb-(R)-2-HG, or trifluoromethylbenzyl (R)-2-hydroxyglutarate, is a compound that has garnered significant attention in cancer research, particularly due to its role as an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in cancer biology.
This compound is known to inhibit various enzymes involved in epigenetic regulation, particularly the TET family of dioxygenases and KDM5 histone demethylases. These enzymes are crucial for maintaining normal cellular differentiation and function:
- Inhibition of TET Enzymes : this compound has been shown to suppress TET2 activity, leading to decreased levels of 5-hydroxymethylcytosine (5hmC), a marker associated with active DNA demethylation. This suppression contributes to the transformation of hematopoietic cells into a cytokine-independent state .
- KDM5 Histone Demethylase Inhibition : The compound also inhibits KDM5A, KDM5C, and KDM5D, which are involved in the demethylation of histone H3 at lysine 4 (H3K4). This inhibition results in increased trimethylation at H3K4, promoting oncogenic transcriptional programs .
Effects on Cellular Processes
The biological effects of this compound are primarily observed in hematopoietic cell lines such as TF-1 cells. Key findings include:
- Cytokine Independence : Treatment with this compound induces cytokine independence in TF-1 cells, allowing them to proliferate without external growth factors. This effect is dose-dependent, with significant transformation observed at concentrations as low as 100 μM .
- Differentiation Block : The compound also inhibits erythropoietin (EPO)-induced differentiation in these cells. Interestingly, higher concentrations are required to block differentiation compared to those needed for cytokine independence .
Research Findings and Case Studies
Several studies have investigated the implications of this compound in various cancer contexts:
-
Acute Myeloid Leukemia (AML) :
- In AML models with IDH mutations, this compound levels correlate with disease progression and poor prognosis. Elevated levels of this metabolite have been linked to enhanced leukemogenesis .
- A study demonstrated that TF-1 cells exposed to this compound exhibited features characteristic of leukemia, including growth factor independence and altered differentiation pathways .
- Chondrosarcoma :
- Glioma Formation :
Data Table: Summary of Biological Activities
Activity | Effect | Concentration Range |
---|---|---|
Cytokine Independence | Induces proliferation without cytokines | 100 μM - 500 μM |
Differentiation Block | Inhibits EPO-induced differentiation | Higher concentrations needed |
KDM5 Inhibition | Increased H3K4 trimethylation | Effective at 250 μM |
TET2 Suppression | Decreased 5hmC levels | Significant at ~500 μM |
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTLNUGKDZMPTC-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.